2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide features a central 1,3-thiazole core substituted at the 2-position with a cyclopentylcarbamoyl-urea moiety and at the 4-position with an acetamide group linked to a 4-ethoxyphenyl ring. This structure combines a heterocyclic scaffold with polar and lipophilic substituents, which may influence its physicochemical properties and biological activity. Notably, tautomerism has been observed in structurally related thiazole-acetamide derivatives, such as compound 3c-I/3c-A, which exists as a 1:1 mixture of keto-enol tautomers in solution . Such tautomeric equilibria could modulate receptor binding or metabolic stability, though specific data for this compound remain unexplored in the provided evidence.
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-26-16-9-7-14(8-10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-5-3-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXRREDGZLPNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be introduced by reacting the thiazole intermediate with cyclopentyl isocyanate.
Attachment of the Ethoxyphenylacetamide Moiety: The final step involves the reaction of the intermediate with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Structural Features
The compound features a thiazole ring, an acetamide group, and a 4-ethoxyphenyl moiety. These functional groups are significant in contributing to its biological properties and mechanisms of action.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer activities. A notable study published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. While direct empirical studies on this specific compound are still needed, its structural characteristics suggest potential efficacy in cancer treatment.
Drug Development
The compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. Its unique combination of functional groups allows for modifications that can enhance biological activity and selectivity. This versatility makes it an attractive candidate for further exploration in drug discovery programs targeting various diseases.
Case Study: Antibacterial Screening
In a study assessing the antibacterial potential of thiazole derivatives, compounds structurally related to 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide demonstrated notable activity against Gram-positive and Gram-negative bacteria. The findings suggest that the thiazole ring is crucial for antimicrobial activity, providing a basis for further investigation into this specific compound's effectiveness.
Case Study: Anticancer Activity Evaluation
A recent evaluation of thiazole derivatives indicated that compounds with similar structures could effectively inhibit the growth of cancer cells in vitro. The study observed that these compounds induced apoptosis in cancer cell lines through mitochondrial pathways. Future studies should focus on this compound to confirm these anticancer effects.
Mechanism of Action
The mechanism of action of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyclohexylcarbamoyl Analog
The compound 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide () differs in two key aspects:
- Substituent on the carbamoyl group : Cyclohexyl (6-membered ring) vs. cyclopentyl (5-membered ring). The larger cyclohexyl group may enhance lipophilicity but reduce conformational flexibility.
- Phenyl ring substitution: A 4-trifluoromethyl group replaces the 4-ethoxy group.
These modifications could impact pharmacokinetic properties, such as membrane permeability or metabolic resistance, though direct comparative data are unavailable.
Mirabegron: A Clinically Relevant β3-Adrenergic Agonist
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide) shares the thiazole-acetamide backbone but diverges in substituents ():
- Thiazole substitution: A primary amino group at the 2-position vs. the cyclopentylcarbamoyl-urea group in the target compound.
- Phenyl ring substitution: A β-hydroxy-phenethylamino side chain enhances Mirabegron’s selectivity for β3-adrenergic receptors, enabling its use in overactive bladder therapy. In contrast, the 4-ethoxyphenyl group in the target compound lacks this extended side chain, suggesting divergent receptor affinities.
Heterocyclic Variants with Modified Substituents
- N-(4-Nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (): Replaces the thiazole with a 1,3,4-thiadiazole ring and introduces a nitro group. The thiadiazole’s electron-deficient nature and nitro group’s strong electron-withdrawing effects could reduce solubility compared to the ethoxyphenyl-thiazole system.
Comparative Data Table
Substituent Effects and Implications
- Cycloalkyl vs. Aromatic Groups: Cyclopentyl/cyclohexyl carbamoyl groups introduce steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to Mirabegron’s polar amino group.
- Ethoxy vs. Trifluoromethyl : The 4-ethoxy group’s electron-donating nature could stabilize resonance structures in the acetamide moiety, whereas CF₃ may hinder π-π stacking interactions in receptor binding.
- Thiazole vs. Thiadiazole : Thiazole’s moderate aromaticity balances solubility and rigidity, while thiadiazole’s electron deficiency may alter binding kinetics in enzyme targets.
Biological Activity
The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, an acetamide group, and a 4-ethoxyphenyl moiety. The presence of these functional groups contributes to its biological properties.
Molecular Formula
- C : 16
- H : 20
- N : 3
- O : 2
- S : 1
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit significant antimicrobial activity. A study by demonstrated that compounds containing the thiazole ring possess antibacterial properties against various strains of bacteria. Although specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds similar to this structure showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further empirical studies are necessary to confirm these effects for the specific compound .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be crucial for its therapeutic applications. Thiazoles are known to interact with various enzyme systems, potentially leading to anti-inflammatory or analgesic effects. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes .
Study on Antimicrobial Activity
A comparative study examined the antimicrobial effects of various thiazole derivatives, including those similar to our compound. The results indicated that certain substitutions on the thiazole ring enhanced activity against Gram-positive bacteria while reducing toxicity towards human cells .
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Moderate | Cell wall synthesis inhibition |
| Compound B | High | DNA synthesis inhibition |
| Our Compound | TBD | TBD |
Clinical Trials
While specific clinical trials involving this compound are not yet available, analogs have undergone preclinical testing. These studies suggest that modifications in the cyclopentyl and ethoxy groups could optimize bioavailability and reduce side effects .
Structure-Activity Relationship (SAR)
Understanding the SAR will be essential for optimizing the efficacy and safety profile of this compound. Future research should focus on:
- Modifying substituents on the thiazole ring.
- Evaluating different alkyl groups on the acetamide moiety.
Pharmacokinetics and Toxicology
Comprehensive studies assessing the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile are necessary to establish safety before advancing to clinical trials.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis of thiazole-containing acetamides typically involves multi-step protocols. For analogous compounds, a common approach includes:
Thiazole Core Formation : Reacting thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., ethanol/NaOH) to form the thiazole ring .
Carbamoylation : Introducing the cyclopentylcarbamoyl group via coupling reactions, such as using cyclopentyl isocyanate in anhydrous dichloromethane with a catalyst like triethylamine .
Acetamide Linkage : Final coupling of the thiazole intermediate with 4-ethoxyaniline via amide bond formation using reagents like EDCl/HOBt in DMF .
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Basic: How is the purity and structural integrity validated during synthesis?
Methodological Answer:
- Purity Analysis :
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 v/v) at 254 nm; retention time consistency confirms purity .
- Elemental Analysis (EA) : Match calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .
- Structural Confirmation :
- NMR Spectroscopy : Compare H and C NMR shifts to predicted values (e.g., thiazole protons at δ 6.8–7.2 ppm, acetamide carbonyl at δ 170–172 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (if crystalline) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search :
- Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates, identifying low-energy pathways for carbamoylation and amide coupling .
- Calculate activation energies (ΔG‡) to predict rate-limiting steps (e.g., cyclopentyl isocyanate reactivity) .
- Machine Learning :
- Train models on PubChem reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF for amide bond formation) .
Case Study : ICReDD’s workflow reduced reaction optimization time by 40% in similar acetamide syntheses .
- Train models on PubChem reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF for amide bond formation) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Experimental Replication :
- Standardize assay conditions (e.g., cell line: HEK293 vs. HeLa; concentration range: 1–100 µM) to isolate variables .
- Solubility Adjustments :
- Use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80) to mitigate false negatives in aqueous assays .
- Target Selectivity Profiling :
- Perform kinase/GPCR screening panels (e.g., Eurofins Cerep) to identify off-target interactions that may explain divergent results .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Emergency Response :
- Spills : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .
- Exposure : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis :
- Modify substituents (e.g., replace cyclopentyl with cyclohexyl or 4-ethoxyphenyl with 4-methoxyphenyl) and test activity .
- 3D-QSAR Modeling :
- Use Schrödinger’s Maestro to align analogs and correlate electrostatic/hydrophobic fields with IC values (e.g., anticancer assays) .
- Pharmacophore Mapping :
- Identify critical hydrogen-bond acceptors (e.g., thiazole nitrogen) and hydrophobic pockets using docking studies (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
